molecular formula C13H27NO2 B15049213 Methyl 2-amino-2-isopentyl-5-methylhexanoate CAS No. 1020965-35-8

Methyl 2-amino-2-isopentyl-5-methylhexanoate

Cat. No.: B15049213
CAS No.: 1020965-35-8
M. Wt: 229.36 g/mol
InChI Key: QFIKJQVKQBCDGY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-isopentyl-5-methylhexanoate (CAS: 1020965-35-8) is a branched-chain amino ester characterized by an amino group at the C2 position, an isopentyl (3-methylbutyl) substituent, and a methyl group at the C5 position.

Properties

CAS No.

1020965-35-8

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

methyl 2-amino-5-methyl-2-(3-methylbutyl)hexanoate

InChI

InChI=1S/C13H27NO2/c1-10(2)6-8-13(14,12(15)16-5)9-7-11(3)4/h10-11H,6-9,14H2,1-5H3

InChI Key

QFIKJQVKQBCDGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CCC(C)C)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-isopentyl-5-methylhexanoate typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the amino acid to its methyl ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-isopentyl-5-methylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-isopentyl-5-methylhexanoate is an organic compound with the molecular formula C12H25NO2C_{12}H_{25}NO_2, characterized by a complex structure that includes an amino group and a methyl ester functional group. It belongs to the class of amino acid esters, specifically featuring a branched alkyl chain. The presence of both amino and ester functionalities suggests potential for diverse biological activity and applications in synthetic chemistry.

Potential Applications of this compound

  • Pharmaceuticals this compound can be used as a precursor or active ingredient in drug formulations, particularly those targeting metabolic disorders or infections.
  • Renin Inhibition Amino acid derivatives, including those similar to this compound, possess a strong inhibitory effect on human renin . These derivatives can inhibit human renin in human renin-sheep renin substrate systems and in human high renin plasma . They can also reduce blood pressure in marmosets with high renin levels and exhibit low toxicity, making them useful as a therapeutically active agent for treating hypertension, especially renin-associated hypertension .
  • Hypertension Treatment Amino acid derivatives and their pharmaceutically acceptable salts can be administered orally, intravenously, intramuscularly, or intrarectally to mammals, including humans . They can be formulated into pharmaceutical compositions with conventional carriers or excipients for administration in various dosage forms, depending on the intended therapy . The dosage of these amino acid derivatives may range from about 5 mg to 5,000 mg per adult human by oral administration per day, or from about 1 mg to 1,000 mg per adult human by parenteral administration per day in multiple doses, depending on the type and severity of the condition to be treated .
  • Non-Invasive Imaging A chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method, known as LATEST, has been developed to image lactate with high spatial resolution . This method is based on the exchange between lactate hydroxyl protons and bulk water protons . It has potential applications in the diagnosis and evaluation of therapeutic response in cancer, diabetes, cardiac, and musculoskeletal diseases .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-isopentyl-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Insights

Amino Esters vs. Simple Amines: this compound’s ester group differentiates it from 2-amino-5-methylhexane (a primary amine). The ester moiety may enhance stability or enable hydrolysis-driven drug release mechanisms, unlike the volatile nature of simple amines .

Branched vs. Linear Esters: Compared to linear esters like methyl 5-oxohexanoate, the branched isopentyl and methyl groups in the target compound likely reduce crystallinity, improving solubility in lipophilic environments .

Complexity vs. Diterpenoid Esters: Sandaracopimaric acid methyl ester (a diterpenoid) has a rigid tricyclic framework, contrasting with the flexible aliphatic chain of the target compound. This structural difference may influence bioavailability and metabolic pathways .

Functional Group Diversity: Benzilic acid’s diphenyl-hydroxyacetic acid structure highlights the role of aromaticity in binding to biological targets, whereas the target compound’s amino-ester hybrid could enable dual reactivity (e.g., hydrogen bonding via the amine and hydrolysis via the ester) .

Biological Activity

Methyl 2-amino-2-isopentyl-5-methylhexanoate is an organic compound characterized by its unique structural features, including an amino group and a methyl ester functional group. This compound belongs to the class of amino acid esters and has the molecular formula C12H25NO2. The presence of both amino and ester functionalities suggests a potential for diverse biological activities, making it a subject of interest in various fields, including pharmacology and synthetic chemistry.

Structural Characteristics

The molecular structure of this compound includes:

  • Amino Group : Contributes to its biological reactivity.
  • Methyl Ester Group : Enhances solubility and bioavailability.
  • Branched Alkyl Chain : Influences its interaction with biological systems.

1. Pharmacological Potential

Preliminary studies have indicated that this compound may interact with various biological receptors or enzymes. Its structural similarity to known bioactive compounds suggests potential roles in metabolic pathways and physiological modulation.

2. Interaction Studies

Research has focused on the binding affinity of this compound with specific receptors. For instance, its interactions may influence neurotransmitter systems or metabolic enzymes, potentially leading to therapeutic applications in conditions such as metabolic disorders or neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundBranched alkyl chain, amino groupUnique branching pattern may confer distinct activities
2-Amino-5-methylhexanoic acidStraight-chain amino acidNaturally occurring in some plants
L-ValineBranched-chain amino acidEssential amino acid involved in protein synthesis
Methyl 3-amino-4-methylpentanoateSimilar branched structureDifferent position of the amino group affects properties

Case Studies and Research Findings

Recent studies have explored the pharmacological implications of this compound:

  • Neuroprotective Effects : In vitro assays have indicated that this compound may exhibit neuroprotective properties by modulating glutamate receptor activity, similar to other amino acid derivatives .
  • Metabolic Pathway Modulation : Research has suggested that this compound could influence key metabolic pathways, potentially enhancing energy metabolism in muscle tissues .
  • Antioxidant Activity : Preliminary data indicates that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cellular models .

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-2-isopentyl-5-methylhexanoate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Esterification of a carboxylic acid precursor (e.g., 5-methylhexanoic acid) with methanol under acidic catalysis to form the methyl ester backbone.
  • Step 2 : Introduction of the isopentyl group via alkylation or nucleophilic substitution, often using isopentyl bromide and a base like NaH.
  • Step 3 : Amine functionalization at the 2-position using reductive amination or Gabriel synthesis, requiring careful pH control to avoid side reactions.
    Key intermediates include methyl 5-methylhexanoate and the alkylated precursor before amine introduction. Retrosynthetic AI tools (e.g., Reaxys-based models) can predict feasible pathways by prioritizing steric accessibility and functional group compatibility .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Characterization involves:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions. For example, the methyl ester group (δ\delta ~3.6 ppm) and isopentyl branching (δ\delta 1.2–1.6 ppm) are key markers.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H]+^+ ~245.2 m/z) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~3350 cm1^{-1} (amine N-H) confirm functional groups.
    Cross-referencing with databases like PubChem or NIST ensures data consistency .

Q. What are the common derivatives of this compound, and how are they synthesized?

  • Methodological Answer : Derivatives are generated via:
  • Oxidation : Using KMnO4_4 or RuO4_4 to convert the amine to a nitro or carbonyl group.
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H2_2) to produce alcohol derivatives.
  • Substitution : Reacting the amine with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
    Each pathway requires monitoring by TLC or HPLC to track reaction progress and purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting or MS fragments) for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Stereochemical effects : Use 2D NMR (COSY, NOESY) to identify spatial interactions between protons.
  • Impurity interference : Purify via column chromatography (silica gel, gradient elution) and re-analyze.
  • Tautomerism or rotamers : Variable-temperature NMR (20C-20^\circ C to 50C50^\circ C) can stabilize conformers for clearer signals.
    Cross-validate with computational tools (e.g., Gaussian for predicted NMR shifts) to isolate artifacts .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Methodological Answer : Key variables include:
  • Temperature control : Maintain 0C0^\circ C during amine protection steps to minimize side reactions.
  • Catalyst selection : Use immobilized enzymes (e.g., lipases) for esterification to enhance enantioselectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency.
    DOE (Design of Experiments) methodologies can systematically test variables, while in-line FTIR monitors reaction kinetics .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Tools like DFT (Density Functional Theory) calculate:
  • Frontier molecular orbitals : Predict nucleophilic/electrophilic sites (e.g., amine group reactivity).
  • Transition states : Simulate energy barriers for proposed mechanisms (e.g., SN2 vs. SN1 pathways).
  • Solvent effects : COSMO-RS models assess solvent polarity impacts on reaction rates.
    Pair computational results with experimental validation using kinetic studies (e.g., Arrhenius plots) .

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